2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine
CAS No.: 2549029-52-7
Cat. No.: VC11840978
Molecular Formula: C11H17N3OS
Molecular Weight: 239.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549029-52-7 |
|---|---|
| Molecular Formula | C11H17N3OS |
| Molecular Weight | 239.34 g/mol |
| IUPAC Name | 2,6-dimethyl-4-(2-methylsulfanylpyrimidin-4-yl)morpholine |
| Standard InChI | InChI=1S/C11H17N3OS/c1-8-6-14(7-9(2)15-8)10-4-5-12-11(13-10)16-3/h4-5,8-9H,6-7H2,1-3H3 |
| Standard InChI Key | PNSCGFJPPPBOFP-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C2=NC(=NC=C2)SC |
| Canonical SMILES | CC1CN(CC(O1)C)C2=NC(=NC=C2)SC |
Introduction
Structural Description
Molecular Formula: C11H17N3OS
Molecular Weight: 239.34 g/mol
The structure of 2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine consists of:
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A morpholine ring, which adopts a chair conformation and contributes to the compound's solubility and pharmacokinetic properties.
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A pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
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A methylsulfanyl group (-SCH3) attached to the pyrimidine ring at position 2, enhancing its lipophilicity and potentially modulating biological activity.
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Two methyl substituents at positions 2 and 6 of the morpholine ring.
Synthesis Pathways
The synthesis of compounds like 2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine typically involves:
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Formation of the pyrimidine core through cyclization reactions using precursors such as urea or guanidine derivatives.
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Introduction of the methylsulfanyl group, often via nucleophilic substitution reactions using methylthiol reagents.
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Attachment of the morpholine ring, which can be achieved by reacting a suitable halogenated pyrimidine intermediate with morpholine under basic conditions.
These steps are carried out under controlled conditions to ensure regioselectivity and high yields.
Pyrimidine Derivatives with Morpholine Substituents
Research on similar compounds has demonstrated:
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Enhanced pharmacokinetics due to the morpholine ring's solubility-enhancing properties .
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Significant biological activity when combined with sulfur-containing groups like methylsulfanyl .
Sulfur Substituents in Medicinal Chemistry
Sulfur-containing groups such as methylsulfanyl have been shown to:
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Improve lipophilicity, aiding in membrane permeability.
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Act as electron donors, influencing binding interactions with biological targets .
Structural Analogues
Compounds with similar structural motifs have been investigated for their roles as kinase inhibitors and antimicrobial agents .
Potential Applications
Based on its structure, 2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine could be explored for:
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Drug Development: As a lead compound for designing inhibitors targeting enzymes or receptors involved in cancer or infectious diseases.
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Material Science: Its heterocyclic structure may find applications in organic electronics or catalysis.
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Agricultural Chemistry: Potential use as a fungicide or herbicide due to its pyrimidine core.
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